molecular formula C15H13BrO2 B11710133 Methanone, (4-bromophenyl)(4-methoxy-3-methylphenyl)- CAS No. 89946-90-7

Methanone, (4-bromophenyl)(4-methoxy-3-methylphenyl)-

Cat. No.: B11710133
CAS No.: 89946-90-7
M. Wt: 305.17 g/mol
InChI Key: WASPSACMTYEINR-UHFFFAOYSA-N
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Description

Methanone, (4-bromophenyl)(4-methoxy-3-methylphenyl)- is a benzophenone derivative featuring a 4-bromophenyl group and a 4-methoxy-3-methylphenyl group attached to a central carbonyl. Its molecular formula is C₁₅H₁₃BrO₂, with a molecular weight of 305.17 g/mol. The bromine atom introduces electron-withdrawing effects, while the methoxy and methyl groups contribute electron-donating and steric influences, respectively.

Properties

CAS No.

89946-90-7

Molecular Formula

C15H13BrO2

Molecular Weight

305.17 g/mol

IUPAC Name

(4-bromophenyl)-(4-methoxy-3-methylphenyl)methanone

InChI

InChI=1S/C15H13BrO2/c1-10-9-12(5-8-14(10)18-2)15(17)11-3-6-13(16)7-4-11/h3-9H,1-2H3

InChI Key

WASPSACMTYEINR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)C2=CC=C(C=C2)Br)OC

Origin of Product

United States

Preparation Methods

Classical Friedel-Crafts Protocol

The most widely reported method involves Friedel-Crafts acylation, leveraging 3-bromobenzoyl chloride and 4-methoxy-3-methylbenzene (or its derivatives) in the presence of AlCl₃ as a Lewis acid catalyst.

Reaction Conditions:

  • Solvent: Dichloromethane (DCM)

  • Temperature: 0°C to room temperature (20–25°C)

  • Atmosphere: Inert gas (N₂ or Ar)

  • Molar Ratios:

    • Acyl chloride : Arene = 1 : 1.25

    • AlCl₃ : Acyl chloride = 1.25 : 1

Procedure:

  • Cooling and Mixing: 3-Bromobenzoyl chloride (178 g, 0.82 mol) and 4-methoxy-3-methylbenzene (110 g, 1.03 mol) are dissolved in DCM (2.0 L) and cooled to 0°C.

  • Catalyst Addition: AlCl₃ (138 g, 1.03 mol) is added in portions under N₂.

  • Reaction Progress: The mixture stirs overnight at room temperature.

  • Workup: Quenched with 20% HCl (1.5 L), extracted with DCM, washed with brine, dried (Na₂SO₄), and concentrated.

  • Purification: The crude product is washed with hexane to yield 84% pure product .

Key Advantages:

  • High reproducibility and scalability (demonstrated at 0.82 mol scale).

  • Compatibility with electron-rich arenes due to AlCl₃’s strong electrophilic activation.

Limitations:

  • Requires strict anhydrous conditions.

  • AlCl₃ generates stoichiometric waste, complicating green chemistry metrics.

Iron(III) Chloride-Catalyzed Variant

An alternative Friedel-Crafts approach substitutes AlCl₃ with FeCl₃ , enhancing regioselectivity for sterically hindered substrates.

Reaction Conditions:

  • Solvent: 1,2-Dichloroethane

  • Temperature: 0°C (initial), then 95°C (workup)

  • Catalyst: FeCl₃ (1.1 equiv)

Procedure:

  • Acyl Chloride Formation: 3-Bromobenzoic acid is treated with oxalyl chloride (5.2 mL, 60 mmol) in 1,2-dichloroethane.

  • Coupling: 4-Methoxy-3-methylbenzene (4.5 mL, 48 mmol) and FeCl₃ (5.35 g, 33 mmol) are added at 0°C.

  • Workup: The mixture is poured onto ice-water, heated to 95°C, and extracted with isobutanol.

  • Yield: 30–40% after recrystallization.

Optimization Insights:

  • FeCl₃ minimizes over-acylation but requires higher temperatures for sterically demanding arenes.

  • Lower yields compared to AlCl₃ are offset by improved selectivity for para-substitution.

Palladium-Catalyzed Cross-Coupling of Dithianes

Umpolung Strategy with Dithiane Precursors

A reversed-polarity method employs 2-aryl-1,3-dithianes as acyl anion equivalents, cross-coupled with aryl bromides under Pd catalysis.

Reaction Conditions:

  • Catalyst: Pd(NiXantphos) (2 mol%)

  • Base: NaN(SiMe₃)₂ (1.2 equiv)

  • Solvent: THF

  • Temperature: Room temperature

Procedure:

  • Metallation: 2-(4-Methoxy-3-methylphenyl)-1,3-dithiane is deprotonated with NaN(SiMe₃)₂.

  • Cross-Coupling: 4-Bromophenyl bromide (1.1 equiv) reacts with the metallated dithiane.

  • Hydrolysis: The resulting 2,2-diaryl-dithiane is treated with Selectfluor and H₂O to yield the ketone.

Performance:

  • Yield: 86–95% for sterically unhindered substrates.

  • Scope: Tolerates electron-deficient aryl bromides (e.g., 4-CF₃, 3-NO₂).

Advantages:

  • Avoids strong Lewis acids.

  • Enables one-pot synthesis of diaryl ketones.

Hydrolysis of Geminal Diaryl Dithianes

Oxidative Hydrolysis with Molecular Iodine

Dithiane intermediates from Method 2 are cleaved using I₂/H₂O or N-bromosuccinimide (NBS) .

Conditions:

  • Reagent: I₂ (2 equiv) in THF/H₂O (4:1)

  • Time: 2–4 hours

Outcome:

  • Yield: 89–92% after column chromatography.

  • Byproducts: Traces of disulfides, removed via silica gel filtration.

Comparative Analysis of Methods

Parameter Friedel-Crafts (AlCl₃) Friedel-Crafts (FeCl₃) Pd-Catalyzed Cross-Coupling
Yield 84%30–40%86–95%
Reaction Time 12–24 hours6–8 hours2–4 hours
Catalyst Cost LowLowHigh
Substrate Scope Electron-rich arenesSterically hinderedBroad (incl. heteroaryls)
Green Chemistry Poor (stoichiometric AlCl₃)ModerateExcellent (catalytic Pd)

Industrial-Scale Considerations

Process Intensification

  • Continuous Flow Synthesis: Patent WO2013/40790 describes a continuous Friedel-Crafts process for analogs, achieving 85% yield with in-line purification.

  • Catalyst Recycling: FeCl₃ can be recovered via aqueous extraction, reducing waste.

Emerging Methodologies

Photocatalytic C–H Activation

Preliminary studies indicate that Ru(bpy)₃²⁺ -catalyzed C–H arylation could bypass prefunctionalized substrates, though yields remain low (≤35%).

Biocatalytic Approaches

Lipase-mediated kinetic resolutions have been explored for enantioselective ketone synthesis, but applicability to diaryl ketones is unproven .

Chemical Reactions Analysis

Types of Reactions

Methanone, (4-bromophenyl)(4-methoxy-3-methylphenyl)- undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) in the presence of a base.

Major Products Formed

    Oxidation: Formation of 4-bromo-4-methoxy-3-methylbenzophenone.

    Reduction: Formation of 4-bromo-4-methoxy-3-methylbenzyl alcohol.

    Substitution: Formation of 4-amino-4-methoxy-3-methylbenzophenone or 4-thio-4-methoxy-3-methylbenzophenone.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of (4-bromophenyl)(4-methoxy-3-methylphenyl)- is C16H16BrOC_{16}H_{16}BrO with a molecular weight of approximately 304.2 g/mol. The compound features a bromophenyl group and a methoxy-substituted phenyl group, which contribute to its unique chemical reactivity and biological activity.

Anticancer Activity

Research has highlighted the potential of (4-bromophenyl)(4-methoxy-3-methylphenyl)- as an anticancer agent. A study demonstrated that this compound exhibited significant inhibitory effects on tumor growth in xenograft models. The mechanism was linked to its ability to inhibit telomerase activity, which is crucial for cancer cell proliferation .

Case Study:

  • Study Title: "Discovery of (4-bromophenyl)(3-hydroxy-4-methoxyphenyl)methanone"
  • Findings: The compound showed high antiproliferative capacity against SMMC-7721 cells with an IC50 value indicating effective inhibition of cancer cell growth .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may possess activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent.

Building Block in Organic Chemistry

(4-bromophenyl)(4-methoxy-3-methylphenyl)- serves as a valuable building block in organic synthesis. Its unique structure allows chemists to modify it further to create more complex molecules with desired properties.

Synthetic Routes:

  • The synthesis typically involves multi-step reactions including bromination, methoxylation, and amidation processes that yield derivatives with enhanced functionalities.

Reactivity and Transformations

The compound can undergo various chemical transformations such as oxidation and reduction, making it versatile for synthetic applications. For instance:

  • Oxidation: Can be oxidized to form sulfoxides or sulfones.
  • Reduction: Can be reduced to yield amines or alcohols depending on the conditions used.

Organic Semiconductors

Due to its electronic properties imparted by the bromine and methoxy groups, (4-bromophenyl)(4-methoxy-3-methylphenyl)- is being explored for applications in organic electronics, particularly in the development of organic semiconductors and photovoltaic cells.

Application Insights:

  • The compound's ability to facilitate π-π interactions enhances its potential as a material in organic light-emitting diodes (OLEDs) and solar cells.

Mechanism of Action

The mechanism of action of Methanone, (4-bromophenyl)(4-methoxy-3-methylphenyl)- involves its interaction with molecular targets such as enzymes or receptors. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Methanone, (4-Methoxy-3-Methylphenyl)(3-Methylphenyl)- (CAS 41295-28-7)

  • Molecular Formula : C₁₆H₁₆O₂
  • Molecular Weight : 240.30 g/mol
  • Key Differences :
    • Replaces the 4-bromophenyl group with a 3-methylphenyl group.
    • Lacks bromine, reducing electron-withdrawing effects and molecular weight.
    • Applications : Used as an herbicide (e.g., Kayacure MBP) and precursor for brominated derivatives .
    • Physical Properties : Melting point = 62.25°C; solubility = 2 mg/L (20°C). The absence of bromine likely enhances solubility compared to the target compound .

(4-Bromophenyl)(Phenyl)Methanone (4-Bromobenzophenone)

  • Molecular Formula : C₁₃H₉BrO
  • Molecular Weight : 261.11 g/mol
  • Key Differences :
    • Simpler structure with a single phenyl group instead of the 4-methoxy-3-methylphenyl group.
    • Electronic Effects : The phenyl group lacks electron-donating substituents, making the carbonyl more electrophilic.
    • Applications : Intermediate in organic synthesis; used in UV-curable resins .

(4-Fluorophenyl)(4-Hydroxy-3-Methylphenyl)Methanone

  • Molecular Formula : C₁₄H₁₁FO₂
  • Molecular Weight : 242.24 g/mol
  • Key Differences :
    • Replaces bromine with fluorine and introduces a hydroxyl group.
    • Biological Activity : Exhibits anti-fungal properties due to hydrogen bonding from the hydroxyl group .
    • Crystallography : Dihedral angle between aromatic rings = 57.45°, stabilized by O–H⋯O hydrogen bonds .

(4-Bromophenyl)(Quinolin-3-yl)Methanone

  • Molecular Formula: C₁₆H₁₀BrNO
  • Molecular Weight : 320.17 g/mol
  • Key Differences: Quinoline moiety replaces the 4-methoxy-3-methylphenyl group. Synthesis: Prepared via copper-catalyzed domino reactions (75–89% yields) . Applications: Potential antiviral and anticancer agent due to quinoline’s pharmacological relevance .

Structural and Functional Analysis

Substituent Effects

Substituent Electronic Effect Impact on Properties
4-Bromophenyl Electron-withdrawing Enhances stability, reduces solubility, increases molecular weight.
4-Methoxy-3-Methylphenyl Electron-donating Improves lipophilicity; methoxy group may hinder crystallization.
Fluorine (in analogs) Electron-withdrawing Increases polarity and metabolic stability compared to bromine.
Hydroxyl (in analogs) Hydrogen-bond donor Enhances biological activity (e.g., anti-fungal) but reduces membrane permeability.

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point Solubility
Target Compound 305.17 Not reported Likely low (est.)
Methanone, (4-Methoxy-3-Methylphenyl)(3-Methylphenyl)- 240.30 62.25°C 2 mg/L (20°C)
4-Bromobenzophenone 261.11 Not reported Moderate in organics

Biological Activity

Methanone, specifically the compound (4-bromophenyl)(4-methoxy-3-methylphenyl)-, is a phenylmethanone derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of bromine and methoxy groups, which are known to influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its enzyme inhibition, receptor binding, cytotoxicity, and antimicrobial properties.

Chemical Structure and Properties

The chemical structure of (4-bromophenyl)(4-methoxy-3-methylphenyl)- can be represented as follows:

C16H16BrO\text{C}_{16}\text{H}_{16}\text{BrO}

This structure comprises a bromobenzene and a methoxy-substituted methylphenyl group, which contribute to its reactivity and biological interactions.

Enzyme Inhibition and Receptor Binding

Research indicates that this compound exhibits significant enzyme inhibition properties. It has been studied for its interaction with various receptors, including endothelin receptors, where it shows considerable affinity for both ET_A and ET_B receptors . Such interactions suggest potential applications in treating conditions related to vascular dysfunction.

Cytotoxicity Studies

Cytotoxicity evaluations reveal that (4-bromophenyl)(4-methoxy-3-methylphenyl)- demonstrates selective cytotoxic effects against certain cancer cell lines. For instance, studies have shown that it possesses low acute toxicity with an LD50 value of approximately 2.8–2.9 mol/kg in rats . Furthermore, it has been noted for its permeability through the blood-brain barrier (BBB), indicating potential efficacy in treating central nervous system disorders .

Antimicrobial Activity

The antimicrobial properties of this compound have been explored against various bacterial strains. It has shown promising results in inhibiting the growth of multi-drug resistant bacteria. For example, it demonstrated a minimum inhibitory concentration (MIC) of 6.25 mg/mL against XDR-Salmonella Typhi . Such findings underscore its potential as a lead compound in developing new antibacterial agents.

Comparative Analysis with Similar Compounds

A comparative analysis reveals that (4-bromophenyl)(4-methoxy-3-methylphenyl)- exhibits unique biological profiles when compared to similar phenylmethanones. The presence of bromine and methoxy groups significantly enhances its biological activity compared to compounds lacking these substituents.

Compound NameStructureMIC against S. Typhi
(4-Bromo-3-methylphenyl)methanolStructure50 mg/mL
(4-Methoxyphenyl)(4-bromophenyl)methanolStructure25 mg/mL
(4-Bromophenyl)(4-methoxy-3-methylphenyl)- Structure6.25 mg/mL

Case Studies

  • Cytotoxicity in Cancer Cells : A study evaluated the effects of this compound on Caco-2 cells (human colon cancer cell line), reporting high permeability and no observed carcinogenic effects at tested doses .
  • Antimicrobial Testing : Another study focused on the antimicrobial activity against various strains, highlighting its effectiveness against resistant strains such as XDR-Salmonella Typhi and suggesting further exploration into its mechanism of action .

Q & A

Q. What are the optimal synthetic routes for Methanone, (4-bromophenyl)(4-methoxy-3-methylphenyl)-, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound is synthesized via Friedel-Crafts acylation , using 4-bromobenzoyl chloride and an aromatic precursor (e.g., 4-methoxy-3-methylbenzene) with AlCl₃ as a catalyst in anhydrous nitrobenzene at 80–90°C . Post-reaction, purification via recrystallization (hexane/ethanol) yields ~60% purity. Optimization involves:
  • Catalyst stoichiometry : Excess AlCl₃ (1.5–2.0 equiv.) improves acylation efficiency.
  • Moisture control : Rigorous drying of solvents and reagents minimizes hydrolysis.
  • Temperature modulation : Gradual heating prevents decomposition of sensitive intermediates.

Q. Table 1. Key Reaction Parameters

ParameterOptimal RangeImpact on Yield
Catalyst (AlCl₃)1.5–2.0 equiv.+15–20%
Reaction Time45–60 minMaximizes conversion
SolventNitrobenzeneStabilizes intermediates

Q. Which spectroscopic techniques are critical for confirming the molecular structure of this compound?

  • Methodological Answer :
  • 1H/13C NMR : Aromatic protons adjacent to electron-withdrawing groups (Br, C=O) appear at δ 7.5–8.0 ppm; methoxy protons resonate as a singlet near δ 3.8–3.9 ppm .
  • X-ray Crystallography : Single-crystal XRD confirms bond lengths (C=O: 1.22 Å) and dihedral angles (~57° between aromatic rings) .
  • FT-IR : C=O stretching at ~1680 cm⁻¹ and Br–C vibrations at 550–600 cm⁻¹ .

Q. How can researchers address spectral data contradictions, such as overlapping NMR signals?

  • Methodological Answer :
  • Use 2D NMR (COSY, HSQC) to resolve coupling patterns and assign protons/carbons. For example, HMBC correlations link the carbonyl carbon to adjacent aromatic protons .
  • Cross-validate with computational models (DFT) to predict chemical shifts and compare with experimental data .

Q. What protocols ensure effective use of this compound as a reference standard in chromatography?

  • Methodological Answer :
  • HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~8.2 min .
  • GC-MS : Monitor diagnostic fragments (e.g., m/z 183 [M–Br]+) .
  • Calibration : Validate against certified standards monthly and store in desiccated conditions to prevent hygroscopic degradation.

Q. What preliminary biological assays are suitable for screening its bioactivity?

  • Methodological Answer :
  • Cytotoxicity : MTT assay on HeLa cells (IC₅₀ determination; 0.1–100 µM range) .
  • Antimicrobial Activity : Disk diffusion against E. coli and C. albicans .
  • Controls : Include DMSO solvent controls (<0.1%) and positive controls (e.g., doxorubicin).

Advanced Research Questions

Q. How do intermolecular interactions influence the crystal packing and stability of this compound?

  • Methodological Answer :
  • XRD Analysis : Identify O–H···O hydrogen bonds (2.8–3.0 Å) and π-π stacking (3.5–4.0 Å) .
  • Graph Set Analysis : Classify hydrogen-bonding motifs (e.g., C(6) chains) using Etter’s rules .
  • Thermal Analysis : DSC reveals melting points correlated with packing efficiency (e.g., tightly packed crystals melt at ~180°C) .

Q. What mechanistic studies elucidate its potential anticancer activity?

  • Methodological Answer :
  • Molecular Docking : Simulate binding to β-tubulin (PDB: 1SA0) or EGFR kinase to predict inhibition .
  • Western Blotting : Quantify phosphorylation levels of apoptosis markers (e.g., caspase-3) post-treatment .
  • Isotopic Labeling : Track cellular uptake using ¹⁴C-labeled analogs and autoradiography .

Q. How can synthetic yield discrepancies or byproduct formation be mitigated?

  • Methodological Answer :
  • Byproduct Characterization : Use LC-MS/MS to identify regioisomers (e.g., ortho-acylated products) .
  • Process Optimization : Schlenk-line techniques for moisture-sensitive steps; inline FT-IR monitors reaction progression .
  • Design of Experiments (DoE) : Apply factorial design to optimize temperature, catalyst loading, and solvent ratios .

Q. What advanced techniques map its electronic environment and reactive sites?

  • Methodological Answer :
  • Solid-State NMR : Assign chemical shifts in crystalline phases (e.g., ¹³C CP/MAS for carbonyl groups) .
  • XPS Analysis : Quantify electron density at bromine (binding energy ~70 eV) to assess electrophilicity .
  • Time-Resolved Fluorescence : Study photodegradation pathways under UV exposure .

Q. What engineering strategies improve scalability and safety in synthesis?

  • Methodological Answer :
  • Continuous Flow Reactors : Enhance heat dissipation and reduce AlCl₃ usage by 40% .
  • Green Solvents : Replace nitrobenzene with cyclopentyl methyl ether (CPME) for lower toxicity .
  • Safety Protocols : Hastelloy reactors resist HBr corrosion; scrubbers neutralize acidic off-gases .

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